molecular formula C19H21N7O2S B607658 GLS1 Inhibitor CAS No. 1832646-52-2

GLS1 Inhibitor

Katalognummer B607658
CAS-Nummer: 1832646-52-2
Molekulargewicht: 411.48
InChI-Schlüssel: KLQLQDLJJUAEGT-ZBFHGGJFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GLS1 Inhibitor is an inhibitor of glutaminase 1 (GLS1), a metabolic enzyme that plays a significant role in glutaminolysis . It inhibits the growth of NCI H1703 non-small cell lung cancer (NSCLC) cells in vitro and reduces tumor growth . GLS1 inhibitor also increases tumor levels of glutamine and decreases tumor levels of glutamate and aspartate .


Synthesis Analysis

The synthesis of GLS1 inhibitors involves complex biochemical processes. For instance, one study reported the use of docking simulations based on the complex crystal structure of GLS1 and its inhibitor CB-839 . They synthesized 27 thiadiazole derivatives in an effort to obtain a more potent GLS1 inhibitor .


Molecular Structure Analysis

The molecular structure of GLS1 inhibitors has been studied extensively. A promising candidate molecule, 13b (LL202), was identified with robust GLS1 inhibitory activity (IC50 = 6 nM) and high GLS1 binding affinity (SPR, Kd = 24 nM; ITC, Kd = 37 nM) . The X-ray crystal structure of the 13b-GLS1 complex was resolved, revealing a unique binding mode and providing a novel structural scaffold for GLS1 allosteric inhibitors .


Chemical Reactions Analysis

The chemical reactions involving GLS1 inhibitors are complex and involve multiple steps. For instance, GLS1 inhibitors block the conversion of glutamine to glutamate, disabling the conversion of glutamate into α-ketoglutarate by glutamate dehydrogenase . This process normally enters the TCA cycle to provide energy and bio-precursors for cancer cell growth .

Wissenschaftliche Forschungsanwendungen

  • Lupus and Autoimmune Encephalomyelitis Treatment : GLS1 inhibitors like BPTES have shown potential in treating systemic lupus erythematosus (SLE) and experimental autoimmune encephalomyelitis (EAE). They work by reducing glycolysis and suppressing Th17 development, thereby ameliorating lupus-like diseases (Kono et al., 2019).

  • Cancer Therapy : GLS1 inhibitors are being explored in cancer therapy, particularly for cancers that show glutamine dependency. However, they face challenges such as resistance due to upregulated compensatory pathways for glutamate production (Nabi et al., 2018).

  • Development of Fluorescent Probes for Cancer Research : Novel fluorescent probes targeting the allosteric binding site of GLS1 have been synthesized, aiding in the easy and fast screening of allosteric inhibitors for cancer research (Xu et al., 2019).

  • Colorectal Cancer Treatment : The expression of GLS1 is significantly increased in colorectal cancer, suggesting its role in tumorigenesis and potential as a therapeutic target (Huang et al., 2014).

  • Ovarian Cancer Treatment : GLS1 inhibitors, like compound 968, show promise in treating ovarian cancer by inhibiting cell proliferation and inducing apoptosis (Yuan et al., 2016).

  • Antileukemic Activity : In acute myeloid leukemia (AML), GLS1 inhibitors reduce oxidative phosphorylation, leading to proliferation arrest and apoptosis, showing potential for AML treatment (Jacque et al., 2015).

  • Pulmonary Fibrosis Treatment : GLS1 inhibitors have shown therapeutic efficacy in treating pulmonary fibrosis, both in animal models and potentially in humans, by attenuating aberrant cellular metabolism in lung fibroblasts (Cui et al., 2019).

Zukünftige Richtungen

Future research directions include further exploration of the role of GLS1 in cancer metabolism and metastasis, and the development of GLS1 antagonists . There is also interest in understanding the combination of GLS1 inhibitors with other treatments .

Eigenschaften

IUPAC Name

(2S)-2-methoxy-2-phenyl-N-[5-[[(3R)-1-pyridazin-3-ylpyrrolidin-3-yl]amino]-1,3,4-thiadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O2S/c1-28-16(13-6-3-2-4-7-13)17(27)22-19-25-24-18(29-19)21-14-9-11-26(12-14)15-8-5-10-20-23-15/h2-8,10,14,16H,9,11-12H2,1H3,(H,21,24)(H,22,25,27)/t14-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQLQDLJJUAEGT-ZBFHGGJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)NC2=NN=C(S2)NC3CCN(C3)C4=NN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H](C1=CC=CC=C1)C(=O)NC2=NN=C(S2)N[C@@H]3CCN(C3)C4=NN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GLS1 Inhibitor

Citations

For This Compound
10
Citations
M Jo, K Koizumi, M Suzuki, D Kanayama… - Bioorganic & Medicinal …, 2023 - Elsevier
… In the present study, we focused on glutaminase inhibitors, which are expected to be a novel type of GLS1 inhibitor, and searched for new compounds that may be used as anticancer …
Number of citations: 1 www.sciencedirect.com
L Ren, V Ruiz-Rodado, T Dowdy, S Huang… - Cancer & …, 2020 - Springer
… CB-839 is a selective GLS1 inhibitor with antitumor activity across a variety of tumor types [14] and is the subject of many ongoing clinical trials. However, there is sparse literature …
Number of citations: 67 link.springer.com
T Okada, K Yamabe, M Jo, Y Sakajiri, T Shibata… - Bioorganic & Medicinal …, 2023 - Elsevier
… novel GLS1 inhibitor, we performed docking simulations based on the complex crystal structures of GLS1 and a known GLS1 inhibitor … to obtain a more potent GLS1 inhibitor. Among the …
Number of citations: 7 www.sciencedirect.com
Y Chen, L Tan, J Gao, C Lin, F Wu, Y Li… - European Journal of …, 2023 - Elsevier
… In terms of mechanism, GLS1 inhibitor BPTES or compound 968 was able to induce the expression of ROS. Mechanistically, GLS1 inhibitors impede the influx of glutamine into the …
Number of citations: 2 www.sciencedirect.com
X Xu, Z Kuang, J Han, Y Meng, L Li… - Journal of Medicinal …, 2019 - ACS Publications
… In this study, using the potent small-molecule GLS1 inhibitor CB839 as the structure template, we have synthesized two small-molecule probes 1 and 2, with FITC and NBD fluorescent …
Number of citations: 20 pubs.acs.org
W Yu, XY Yang, Q Zhang, L Sun, ST Yuan… - Clinical and Translational …, 2021 - Springer
… 90 (HSP90) inhibitor THZ1 and GLS1 inhibitor CB-839 had a … 90 (HSP90) inhibitor THZ1 and GLS1 inhibitor CB-839 in NSCLC … However, the sensitivity GLS1 inhibitor is not completely …
Number of citations: 30 link.springer.com
SC Ozcan, A Mutlu, TH Altunok, Y Gurpinar… - Biochemical and …, 2021 - Elsevier
… A, Viability of HPNE and HPNE/KRAS cells treated with indicated concentrations of the PFKFB3 inhibitor (AZP3) and GLS1 inhibitor (CB839) for 72 h. DMSO was used as vehicle control…
Number of citations: 5 www.sciencedirect.com
MJ Soth, K Le, ME Di Francesco… - Journal of medicinal …, 2020 - ACS Publications
Inhibition of glutaminase-1 (GLS-1) hampers the proliferation of tumor cells reliant on glutamine. Known glutaminase inhibitors have potential limitations, and in vivo exposures are …
Number of citations: 50 pubs.acs.org
J Xi, Y Sun, M Zhang, Z Fa, Y Wan, Z Min, H Xu… - Experimental Cell …, 2019 - Elsevier
… Furthermore, our data showed that GLS1 inhibitor compound 968 inhibited the proliferation of HCC cells in a dose-dependent manner. Importantly, we found that GLS1 overexpression …
Number of citations: 36 www.sciencedirect.com
D Carbone, V Vestuto, MR Ferraro, T Ciaglia… - European Journal of …, 2022 - Elsevier
The enzyme glutaminase-1 (GLS-1) has shown a clear and coherent implication in the progression and exacerbation of different aggressive tumors such as glioblastoma, …
Number of citations: 22 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.